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Compound of Interest

Compound Name:
4-Isopropoxybenzenesulfonyl

chloride

Cat. No.: B1322236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-isopropoxybenzenesulfonyl chloride, a key reagent and intermediate in organic

synthesis and drug discovery. Due to the limited availability of public experimental spectra for

this specific compound, this document presents predicted data based on established

spectroscopic principles and data from analogous structures. Detailed experimental protocols

for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data are also provided to enable researchers to perform their own analyses.
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Caption: Chemical structure of 4-isopropoxybenzenesulfonyl chloride.

Predicted Spectral Data
The following tables summarize the predicted NMR, IR, and MS spectral data for 4-
isopropoxybenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.85 Doublet (d) 2H
Aromatic H (ortho to

SO₂Cl)

7.00 Doublet (d) 2H
Aromatic H (ortho to

O-iPr)

4.65 Septet (sept) 1H O-CH(CH₃)₂

1.35 Doublet (d) 6H O-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

162.5 Aromatic C-O

136.0 Aromatic C-S

129.5 Aromatic CH (ortho to SO₂Cl)

115.0 Aromatic CH (ortho to O-iPr)

71.0 O-CH(CH₃)₂

21.8 O-CH(CH₃)₂

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2985-2940 Medium-Strong Aliphatic C-H stretch

1595, 1490 Medium-Strong Aromatic C=C stretch

1380-1360 Strong SO₂ asymmetric stretch

1260 Strong Aryl-O stretch

1180-1160 Strong SO₂ symmetric stretch

600-500 Medium S-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation

m/z Relative Intensity (%) Assignment

234/236 40/13
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

199 100 [M - Cl]⁺

157 80 [M - Cl - C₃H₆]⁺

135 30 [C₇H₇O₂S]⁺

91 20 [C₇H₇]⁺ (Tropylium ion)

43 50 [C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid arylsulfonyl

chloride like 4-isopropoxybenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of 4-isopropoxybenzenesulfonyl chloride.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, clean spatula tip amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance or Absorbance.

Scan Range: 4000-400 cm⁻¹.

Number of Scans: 16-32.

Resolution: 4 cm⁻¹.

A background spectrum of the clean, empty ATR crystal should be collected prior to the

sample scan.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile

solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-500.

Inlet Temperature: 250 °C.

Source Temperature: 230 °C.
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Visualizations
The following diagrams illustrate the workflow for spectral analysis and the structural

correlations for NMR data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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